molecular formula C22H28ClN3O4S B2818504 N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1351646-67-7

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2818504
CAS No.: 1351646-67-7
M. Wt: 465.99
InChI Key: CVGCJJYRKBMUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Yl)-2,5-Dimethyl-N-[2-(Morpholin-4-Yl)Ethyl]Furan-3-Carboxamide Hydrochloride is a synthetic small molecule featuring a benzothiazole core linked to a dimethylfuran carboxamide group and a morpholine-containing side chain. The benzothiazole moiety is a pharmacologically privileged structure often associated with antimicrobial, anticancer, and anti-inflammatory activities . The morpholine group enhances solubility and bioavailability, while the furan carboxamide may contribute to binding specificity. This compound’s hydrochloride salt form improves stability and aqueous solubility, making it suitable for preclinical studies.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGCJJYRKBMUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. The general synthetic route includes the following steps :

    Formation of the benzo[d]thiazole ring: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dimethylfuran derivative.

    Attachment of the morpholine moiety: The morpholine moiety is attached to the benzo[d]thiazole ring through a nucleophilic substitution reaction.

    Formation of the final compound: The final compound is obtained by coupling the benzo[d]thiazole-furan intermediate with the morpholine derivative under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide hydrochloride exhibit significant anticancer activities. For instance:

  • In Vitro Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Results demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Cell LineIC50 (µM)Selectivity
MCF-70.65High
MDA-MB-4682.41Moderate

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to the presence of the morpholine group, which has been associated with COX-II inhibition in similar compounds. Preliminary studies have shown that derivatives can reduce inflammatory markers in vitro .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in ACS Omega evaluated the anticancer effects of various benzothiazole derivatives. Among them, N-(4-Methoxy-7-methyl...) showed promising results in inhibiting cell proliferation in breast cancer models .
  • Pharmacological Evaluation : Research indicates that compounds containing the morpholine moiety can enhance bioavailability and target specificity for cancer therapies. The incorporation of this group into the benzothiazole framework has been linked to improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. Additionally, it may interact with cellular receptors and signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs and functional group similarities allow for inferential comparisons:

Benzothiazole Derivatives

Benzothiazole derivatives, such as those in (e.g., compound 5: benzhydrylamide), often exhibit antioxidant and enzyme-inhibitory properties. Unlike the target compound, which includes a furan carboxamide and morpholine group, ’s benzothiazole derivatives lack these substituents, resulting in lower solubility and divergent biological activity profiles .

Morpholine-Containing Compounds

Morpholine derivatives (e.g., compound 10 in : N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide) are noted for improved pharmacokinetic properties. The target compound’s morpholine-ethyl chain likely enhances blood-brain barrier penetration compared to non-morpholine analogs, a feature critical for central nervous system-targeted therapies .

Furan Carboxamides

Furan-containing compounds (e.g., compound 11: N-phenyl-2-furohydroxamic acid) in show antioxidant activity via DPPH radical scavenging. The target compound’s 2,5-dimethylfuran group may confer similar radical-neutralizing capacity but with altered specificity due to steric effects from the dimethyl substitution .

Table 1: Structural and Functional Comparison

Property Target Compound Compound 5 () Compound 10 ()
Core Structure Benzothiazole + furan carboxamide + morpholine Benzothiazole + benzhydrylamide Cyclohexylpropanamide + chlorophenyl
Solubility High (hydrochloride salt, morpholine group) Moderate (non-ionic, bulky benzhydryl group) Low (lipophilic cyclohexane)
Bioactivity (Inferred) Potential CNS activity, enzyme inhibition Antioxidant, metal chelation Antioxidant, lipid peroxidation inhibition
Key Functional Groups Methoxybenzothiazole, dimethylfuran, morpholine-ethyl Benzhydryl, hydroxyureido Chlorophenyl, cyclohexyl

Research Findings and Limitations

  • Antioxidant Potential: While highlights DPPH and β-carotene assays for similar compounds, the target compound’s furan and benzothiazole groups suggest comparable radical scavenging activity, though experimental validation is absent .
  • Pharmacokinetics: The hydrochloride salt and morpholine group likely improve oral bioavailability relative to non-ionic benzothiazole derivatives (e.g., compound 5) .

Biological Activity

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]furan-3-carboxamide hydrochloride (CAS Number: 1330394-70-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C23H25ClN4O3S2C_{23}H_{25}ClN_{4}O_{3}S^{2} and a molecular weight of approximately 505.0526 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological properties.

Research indicates that compounds containing benzothiazole structures often exhibit anticancer properties through various mechanisms:

  • Inhibition of Heat Shock Protein 90 (HSP90) : Benzothiazole derivatives have been reported to inhibit HSP90, a chaperone protein involved in the stabilization and activation of many oncogenic proteins .
  • PI3K/mTOR Pathway Inhibition : Some derivatives have shown to inhibit the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell proliferation and survival .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Anticancer Activity

A series of in vitro assays have been conducted to evaluate the anticancer potential of this compound:

Cell Line IC50 (µM) Mechanism
A54915.1PI3K/mTOR inhibition
HeLa12.5HSP90 inhibition
MCF-720.0Antiproliferative activity
U87 MG18.0Apoptosis induction

These results suggest that N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[2-(morpholin-4-yethyl]furan-3-carboxamide hydrochloride exhibits promising anticancer properties through multiple mechanisms.

Case Studies

A notable study published in MDPI highlighted the synthesis and biological evaluation of similar benzothiazole derivatives. The study reported that compounds with modifications at the morpholine ring showed enhanced selectivity toward cancer cells while reducing toxicity to normal cells .

Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions on the benzothiazole scaffold significantly impacted their antiproliferative activity against breast and lung cancer cell lines .

Q & A

Q. What advanced purification techniques are recommended for isolating the hydrochloride salt?

  • Methodological Answer :
  • Use preparative HPLC with a C18 column and 0.1% TFA in the mobile phase to separate ionic species.
  • Perform counterion exchange (e.g., replace Cl⁻ with besylate) to improve crystallinity.
  • Validate salt purity via ion chromatography .

Q. How should stability studies be designed to assess degradation under storage conditions?

  • Methodological Answer :
  • Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products (e.g., demethylation of methoxy groups) via UPLC-MS.
  • Use QbD principles to identify critical quality attributes (CQAs) impacting shelf life .

Q. What computational tools are most effective for predicting this compound’s ADMET properties?

  • Methodological Answer :
  • Use SwissADME or ADMET Predictor to estimate logP, bioavailability, and CYP450 interactions.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can synergistic effects with other therapeutic agents be systematically studied?

  • Methodological Answer :
  • Use combinatorial screening (e.g., checkerboard assays) to identify additive or synergistic interactions.
  • Apply Chou-Talalay analysis to calculate combination indices (CI <1 indicates synergy).
  • Mechanistic studies (e.g., Western blotting for pathway modulation) can elucidate molecular crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.